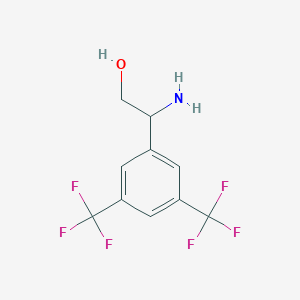
1-(3,5-Bistrifluoromethylphenyl)-2-hydroxyethylamine
Número de catálogo B8308063
Peso molecular: 273.17 g/mol
Clave InChI: IKDVCMONKGAXHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07619092B2
Procedure details


In 250 ml of acetonitrile was dissolved 4.8 g of 3,5-bistrifluoromethylbenzaldehyde, added thereto were 6.6 g of trimethylsulfonium iodide, 3.2 g of ground potassium hydroxide and 0.5 ml of water, and the mixture was stirred at a temperature of 65° C. to 70° C. for 16 hours, in the presence of an alumina ball. After the reaction was completed, insoluble matters were removed, and ethyl acetate and water were added to the filtrate and layers were separated. The organic layer was washed, dried and concentrated under reduced pressure. To the residue was added 50 ml of a 40% methylamine-methanol solution, and the mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated under reduced pressure. The residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=1:2), to give 1.23 g of 1-(3,5-bistrifluoromethylphenyl)-2-hydroxyethylamine as shown in Table 133 below.





Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=C([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)C=O.[I-].[CH3:18][S+](C)C.[OH-:22].[K+].O.[C:25](#[N:27])[CH3:26]>>[F:1][C:2]([F:15])([F:16])[C:3]1[CH:4]=[C:26]([CH:25]([NH2:27])[CH2:18][OH:22])[CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:10]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C[S+](C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(C=O)C=C(C1)C(F)(F)F)(F)F
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at a temperature of 65° C. to 70° C. for 16 hours, in the presence of an alumina ball
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
insoluble matters were removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate and water were added to the filtrate and layers
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added 50 ml of a 40% methylamine-methanol solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 16 hours
|
|
Duration
|
16 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=1:2)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C(CO)N)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.23 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
